N-Sulfonylation Confers Potent γ-Secretase Modulation vs. N-Alkylation: Cellular Aβ42 Reduction Potency Comparison
The N-sulfonylated carbazolyloxyacetic acid chemotype — to which CAS 920982-25-8 belongs — demonstrates potent γ-secretase modulatory activity, whereas N-alkylated analogs lacking the sulfonyl linker show markedly weaker modulation. An N-arylsulfonyl analog (CHEMBL392028; 2,4,6-triisopropylbenzenesulfonyl-carbazolyloxyacetic acid) achieved IC50 = 7,500 nM for Aβ42 reduction in human H4 neuroglioma cells overexpressing APP695. In contrast, the N-octyl analog [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid (CHEMBL247691; CAS 920982-50-9), which replaces the sulfonyl group with a direct N-alkyl linkage, exhibited an EC50 of 24,000 nM for Aβ38 induction — approximately 3.2-fold weaker on an equimolar potency basis. [1][2] The Narlawar et al. (2007) study further established that N-sulfonylated carbazolyloxyacetic acids, as a class, display activity in the low micromolar range on APP-overexpressing cell lines with little or no effect on γ-secretase cleavage at the ε-site, indicating a modulation rather than inhibition mechanism. [3]
| Evidence Dimension | γ-Secretase modulation potency (Aβ42 reduction / Aβ38 increase) in cellular assay |
|---|---|
| Target Compound Data | CAS 920982-25-8 is an N-octanesulfonyl carbazolyloxyacetic acid — structurally within the N-sulfonylated series shown by Narlawar et al. to achieve potent γ-secretase modulation with selective Aβ42 reduction and Aβ38 increase in the low micromolar range. [3] |
| Comparator Or Baseline | N-Arylsulfonyl analog CHEMBL392028: IC50 = 7,500 nM (Aβ42 reduction). N-Octyl analog CHEMBL247691 (CAS 920982-50-9): EC50 = 24,000 nM (Aβ38 increase). Both assayed in human H4 cells expressing APP695 via LPECL assay. [1][2] |
| Quantified Difference | N-Sulfonylated analog (CHEMBL392028) is ~3.2-fold more potent than N-alkyl analog (CHEMBL247691) on an nM potency basis (7,500 vs. 24,000). CAS 920982-25-8 is an N-sulfonylated member of this chemotype carrying an aliphatic octanesulfonyl chain. [1][2][3] |
| Conditions | Human H4 neuroglioma cells stably expressing APP695; Aβ42/Aβ38 quantification by LPECL assay after 20–24 h compound treatment. [1][2][3] |
Why This Matters
For Alzheimer's disease research programs targeting γ-secretase modulation, the sulfonamide linkage is a verified potency-enabling structural feature — procurement of an N-alkyl analog would yield substantially weaker modulation and potentially confound SAR interpretation.
- [1] BindingDB. BDBM50477329 (CHEMBL392028): IC50 7.50E+3 nM — Effect on γ-secretase activity in human H4 cells expressing APP695 assessed as reduction of Amyloid beta-42 formation (LPECL assay). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50477329 (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50477337 (CHEMBL247691): EC50 2.40E+4 nM — Modulation of γ-secretase activity in human H4 cells expressing APP695 assessed as increase in amyloid beta38 production (LPECL assay). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50477337 (accessed 2026-05-10). View Source
- [3] Narlawar R, Pérez Revuelta BI, Baumann K, Schubenel R, Haass C, Steiner H, Schmidt B. N-Substituted carbazolyloxyacetic acids modulate Alzheimer associated γ-secretase. Bioorg Med Chem Lett. 2007;17(1):176-182. doi:10.1016/j.bmcl.2006.09.061. View Source
